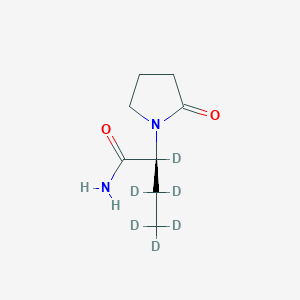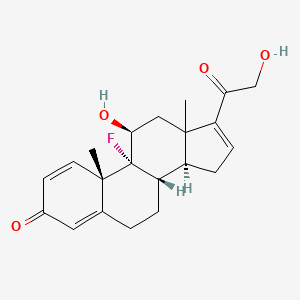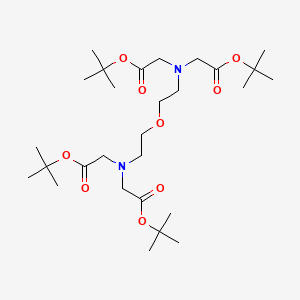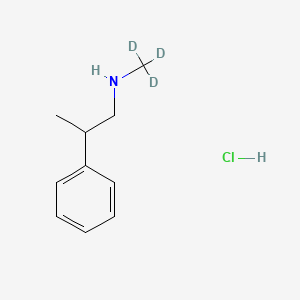
Phenylpropylmethylamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylpropylmethylamine-d3 Hydrochloride is a deuterium-labeled analogue of phenylpropylmethylamine hydrochloride. It is a phenethylamine derivative that is often used in scientific research, particularly in the fields of neurology and pharmacology. The compound has a molecular formula of C10H13D3ClN and a molecular weight of 188.71 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylpropylmethylamine-d3 Hydrochloride typically involves the deuteration of phenylpropylmethylamine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylpropylmethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction could produce phenylpropanolamine .
Applications De Recherche Scientifique
Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction mechanisms and studying metabolic pathways.
Biology: Employed in studies involving neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression, Parkinson’s disease, and schizophrenia.
Mécanisme D'action
The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors. As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. The compound binds to adrenergic receptors, leading to the activation of downstream signaling pathways that result in increased neurotransmitter release and enhanced synaptic transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropylmethylamine Hydrochloride: The non-deuterated analogue, which shares similar chemical properties but lacks the deuterium labeling.
Methamphetamine Hydrochloride: A structurally related compound with potent central nervous system stimulant effects.
Phenethylamine Hydrochloride: A simpler analogue that serves as a precursor to various psychoactive substances.
Uniqueness
Phenylpropylmethylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
188.71 g/mol |
Nom IUPAC |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
Clé InChI |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC(C)C1=CC=CC=C1.Cl |
SMILES canonique |
CC(CNC)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


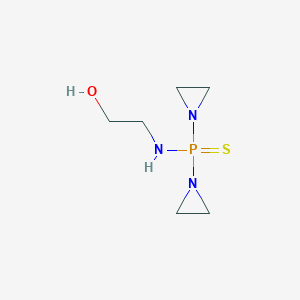
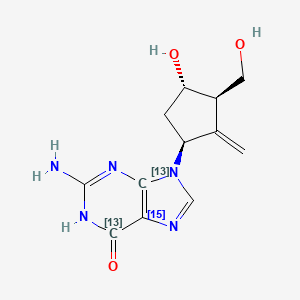
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
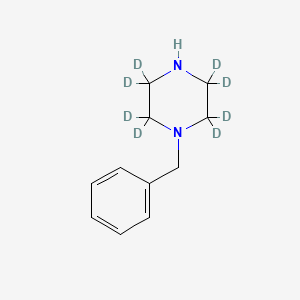
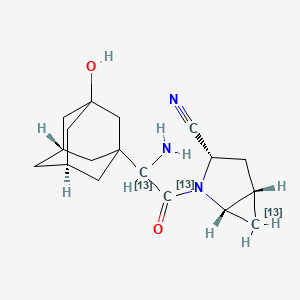
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
